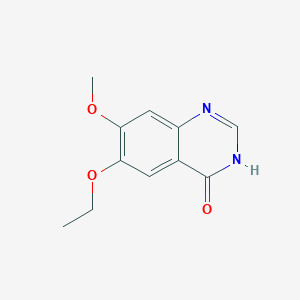

6-ethoxy-7-methoxyquinazolin-4(3H)-one

Description

Significance of Quinazoline (B50416) Derivatives in Chemical Biology Research

Quinazoline derivatives are of profound interest in chemical biology and medicinal chemistry due to their extensive range of pharmacological activities. mdpi.comtcichemicals.combldpharm.com This "privileged structure" is capable of binding to a variety of biological targets with high affinity, facilitating the discovery of new medicinally active compounds. mdpi.com The diverse biological activities attributed to the quinazoline core include anticancer, anti-inflammatory, antimicrobial, anticonvulsant, antiviral, and analgesic properties. mdpi.comtcichemicals.comnih.gov

The therapeutic importance of quinazolines is exemplified by the number of approved drugs that feature this scaffold. mdpi.com For instance, gefitinib (B1684475) and erlotinib (B232) are quinazoline derivatives that act as potent and selective inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, and are used in cancer therapy. researchgate.netgoogle.com Other examples include prazosin, an antihypertensive agent, and proquazone, a non-steroidal anti-inflammatory drug. tcichemicals.commdpi.com The ability to place various substituents at different positions of the quinazoline ring system, particularly at positions 2, 4, 6, and 7, allows for the fine-tuning of their biological activity and physicochemical properties. nih.govbldpharm.com This has led to the generation of large libraries of quinazoline derivatives for screening against a multitude of diseases. fishersci.canih.gov

Historical Context of Quinazolinone Research

The history of quinazoline chemistry dates back to the late 19th century. The synthesis of the parent quinazoline was first reported by August Bischler and Lang in 1895. fishersci.capharmaffiliates.com Early research into quinazolinone derivatives, the oxidized form of quinazolines, revealed their potential as physiologically and pharmacologically active compounds. nih.gov

A significant milestone in quinazolinone research was the discovery of the antimalarial activity of febrifugine, a natural product isolated from the Chinese plant Dichroa febrifuga. bldpharm.com Although its toxicity limited its clinical use, it spurred further investigation into synthetic quinazolinone analogues. In the mid-20th century, the sedative-hypnotic properties of methaqualone, a synthetic quinazolinone, brought this class of compounds to the forefront of pharmaceutical research. bldpharm.com The subsequent discovery of the diverse pharmacological profile of quinazolinones, including their potential as anticancer agents, has led to a sustained and intensive research effort over the past few decades. fishersci.canih.gov Modern synthetic methods, including visible light-induced condensation cyclization and multi-component reactions, have further accelerated the exploration of the chemical space around the quinazolinone scaffold. nih.gov

Overview of 6-ethoxy-7-methoxyquinazolin-4(3H)-one as a Research Target

While a vast number of quinazoline derivatives have been synthesized and evaluated, "this compound" is primarily recognized as a valuable intermediate in the synthesis of more complex and biologically active molecules. The specific substitution pattern of an ethoxy group at position 6 and a methoxy (B1213986) group at position 7 is a key feature in a number of potent kinase inhibitors.

The strategic placement of these alkoxy groups on the quinazoline core can significantly influence the binding affinity and selectivity of the final compound to its biological target. For example, the related compound, 6,7-dimethoxyquinazolin-4(3H)-one, is a known precursor in the synthesis of several EGFR inhibitors. mdpi.com The synthesis of this compound would likely follow established synthetic routes for quinazolinones, starting from a suitably substituted anthranilic acid derivative.

Given the importance of the 6,7-dialkoxy substitution pattern in many biologically active quinazolines, this compound represents a key building block for medicinal chemists. Its utility lies in its potential to be further elaborated, for instance, by introducing various substituents at the 4-position, to generate libraries of novel compounds for screening in drug discovery programs. While direct biological activity data for this specific compound is not widely reported, its significance as a research target is firmly established by its role as a precursor to potentially therapeutic agents.

Properties

IUPAC Name |

6-ethoxy-7-methoxy-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-3-16-10-4-7-8(5-9(10)15-2)12-6-13-11(7)14/h4-6H,3H2,1-2H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWYYBCHNCHYKFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)C(=O)NC=N2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40454306 | |

| Record name | 6-Ethoxy-7-methoxyquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

577728-29-1 | |

| Record name | 6-Ethoxy-7-methoxyquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Ethoxy 7 Methoxyquinazolin 4 3h One and Its Analogues

Retrosynthetic Analysis of the 6-ethoxy-7-methoxyquinazolin-4(3H)-one Core

A logical retrosynthetic analysis of the target molecule, this compound, suggests a primary disconnection of the pyrimidinone ring. The most common and effective strategy involves cleaving the N1-C2 and C4-N3 bonds, which points to a substituted anthranilic acid or its corresponding amide as the key precursor. Specifically, this disconnection leads to 2-amino-4-ethoxy-5-methoxybenzoic acid or 2-amino-4-ethoxy-5-methoxybenzamide. The C2 carbon of the quinazolinone ring is typically introduced from a simple one-carbon source such as formic acid or formamide (B127407).

Further disconnection of the key intermediate, 2-amino-4-ethoxy-5-methoxybenzoic acid, involves the transformation of the amino group back to a nitro group. This leads to the precursor 4-ethoxy-5-methoxy-2-nitrobenzoic acid. This nitro-substituted benzoic acid derivative represents a practical starting point for the synthesis, as the substituents on the benzene (B151609) ring are fixed, and the subsequent reduction of the nitro group is a well-established transformation.

Classical Synthetic Approaches

The classical synthesis of this compound and its analogues primarily relies on well-established cyclization reactions and multi-step conversions from readily available precursors.

Cyclization Reactions

The pivotal step in the synthesis of the quinazolinone core is the cyclization of a suitably substituted anthranilic acid derivative. The Niementowski quinazolinone synthesis is a cornerstone in this regard, involving the condensation of an anthranilic acid with an amide. prepchem.comacs.org For the synthesis of this compound, 2-amino-4-ethoxy-5-methoxybenzoic acid would be reacted with formamide, which serves as both the reactant and often the solvent, typically at elevated temperatures. prepchem.com

The mechanism of the Niementowski reaction is believed to proceed through the initial formation of an N-acylanthranilic acid intermediate, followed by cyclodehydration to yield the final quinazolinone product. Variations of this reaction may employ different one-carbon sources, such as formic acid or orthoesters, often in the presence of an acid catalyst to facilitate the cyclization.

Multi-Step Conversions from Precursors

A practical and frequently employed route to this compound involves a multi-step sequence starting from a more accessible precursor. A plausible pathway commences with 5-ethoxy-4-methoxy-2-nitrobenzoic acid biosynth.com.

The synthesis would proceed as follows:

Reduction of the Nitro Group: The nitro group of 5-ethoxy-4-methoxy-2-nitrobenzoic acid is selectively reduced to an amino group to yield 2-amino-4-ethoxy-5-methoxybenzoic acid. This transformation can be achieved using various reducing agents. A common method is catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. Chemical reducing agents such as zinc or tin in the presence of an acid are also effective for this purpose. google.com

Cyclization: The resulting 2-amino-4-ethoxy-5-methoxybenzoic acid is then cyclized to form the quinazolinone ring. As mentioned in the previous section, heating with formamide is a direct and common method to achieve this. Alternatively, the corresponding benzamide, 2-amino-4-ethoxy-5-methoxybenzamide, can be prepared first and then cyclized.

The synthesis of the key precursor, 5-ethoxy-4-methoxy-2-nitrobenzoic acid, can be envisioned from the commercially available 4,5-dimethoxy-2-nitrobenzoic acid chemicalbook.com. This would involve a selective demethylation of the methoxy (B1213986) group at the 4-position, followed by ethylation of the resulting hydroxyl group. Selective demethylation of polymethoxy-substituted benzoic acids can be challenging but has been reported using various reagents, including Lewis acids like aluminum chloride or boron tribromide, or nucleophilic reagents under specific conditions googleapis.comgoogle.com. Subsequent O-ethylation of the phenolic hydroxyl group can be accomplished using ethylating agents such as ethyl iodide or diethyl sulfate (B86663) in the presence of a base like potassium carbonate.

Modern Synthetic Strategies

To overcome the often harsh conditions and long reaction times associated with classical methods, modern synthetic strategies have been developed, offering milder and more efficient routes to quinazolinone derivatives.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving yields. The synthesis of quinazolinones, including the Niementowski reaction, has been shown to benefit greatly from microwave assistance. prepchem.com

For the synthesis of this compound, the cyclization of 2-amino-4-ethoxy-5-methoxybenzoic acid with formamide can be performed in a microwave reactor. prepchem.com This approach dramatically reduces the reaction time from hours to minutes and often leads to cleaner products with easier work-up procedures. Microwave-assisted synthesis can be carried out under solvent-free conditions or in high-boiling polar solvents, and sometimes utilizes solid supports like acidic alumina (B75360) or montmorillonite (B579905) K-10 to enhance efficiency. prepchem.com

| Reaction | Reactants | Conditions | Time | Yield | Reference |

| Niementowski Quinazoline (B50416) Synthesis | Anthranilic acids, Formamide | Microwave irradiation (60 W), 150°C | Minutes | Very Good | prepchem.com |

| Cyclocondensation | 2-Aminobenzamides, Aldehydes | Microwave irradiation (560 W), PTSA, PEG-200/400 | 5-10 min | - | prepchem.com |

| Three-Component Reaction | Aromatic aldehydes, 5-amino-1(H)-1,2,4-triazole, Dimedone | Microwave irradiation, DMF | Minutes | Nearly Quantitative |

Catalyst-Mediated Transformations

Catalyst-mediated reactions provide another avenue for the efficient synthesis of quinazolinones under milder conditions. Copper and iron-catalyzed reactions have been particularly successful in this regard.

A prominent method involves the copper-catalyzed cascade reaction of 2-halobenzoic acids with amidines. In the context of synthesizing analogues of the target molecule, a 2-halo-4-ethoxy-5-methoxybenzoic acid could be reacted with formamidine (B1211174) in the presence of a copper(I) catalyst, such as copper(I) iodide (CuI), and a base. This reaction proceeds through an initial Ullmann-type C-N coupling followed by an intramolecular cyclization to afford the quinazolinone. The use of supported copper catalysts, for instance, on chitosan, allows for easier catalyst recovery and reuse.

Iron catalysts have also been employed for similar transformations, offering a more economical and environmentally benign alternative. These reactions can often be performed in greener solvents like water, further enhancing their appeal from a green chemistry perspective.

| Catalyst System | Reactants | Key Features | Yield | Reference |

| Chitosan-supported CuI (CS@CuI) | 2-Halobenzoic acids, Amidines | Mild conditions, Broad substrate scope | Up to 99% | |

| Copper(I) Bromide (CuBr) | 2-Halobenzamides, (Aryl)methanamines | Air as oxidant, Domino reaction | Good | |

| Iron(III) acetylacetonate (B107027) (Fe(acac)₃) or Iron(III) chloride (FeCl₃) | 2-Halobenzoic acids, Amidines | Microwave-assisted, Can be performed in water | Moderate to High |

Green Chemistry Approaches in Quinazolinone Synthesis

The synthesis of the quinazolinone scaffold, including this compound, has increasingly benefited from the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. researchgate.nettandfonline.com Key advancements include the use of alternative energy sources like microwave irradiation and ultrasound, as well as the adoption of environmentally benign solvents and catalysts. frontiersin.orgrsc.org

Microwave-assisted synthesis has emerged as a powerful technique for constructing the quinazolinone ring system, often leading to dramatically reduced reaction times, higher yields, and simpler work-up procedures compared to conventional heating methods. frontiersin.orgscholarsresearchlibrary.com For instance, the classic Niementowski reaction, which involves condensing anthranilic acids with amides, traditionally requires high temperatures and long reaction durations. frontiersin.org Under microwave irradiation, this and other cyclization reactions can often be completed in minutes rather than hours, sometimes even under solvent-free conditions, which further enhances the environmental credentials of the process. frontiersin.orgnih.gov Iron-catalyzed cyclizations in water have also been successfully performed under microwave heating, providing a green and rapid route to quinazolinone derivatives. sci-hub.cat

Ultrasound-assisted synthesis represents another significant green methodology. Sonochemistry can promote reactions through acoustic cavitation, often allowing for synthesis at ambient temperature and pressure. researchgate.net This approach has been used for the facile and efficient synthesis of quinazolinones from o-aminobenzamides and aldehydes, eliminating the need for metal catalysts and high temperatures. rsc.orgrsc.org The reactions can proceed smoothly in green solvents like methanol, providing moderate to excellent yields in as little as 15 minutes. rsc.org

The choice of solvent is a critical aspect of green synthesis. Researchers have explored alternatives to traditional volatile organic compounds. Water, being non-toxic, inexpensive, and non-flammable, is an ideal green solvent, and several quinazolinone synthesis protocols have been adapted for aqueous media. sci-hub.cat Other bio-sourced solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and pinane, have been successfully employed, offering renewability and recyclability. rsc.orgnih.gov In some cases, catalyst-free and solventless conditions have been developed, where reactants are heated together under air, which acts as a cheap and readily available oxidant, representing a highly eco-friendly approach. tandfonline.com

Table 1: Comparison of Green Synthesis Techniques for Quinazolinones

| Technique | Key Features | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| Microwave Irradiation | Use of electromagnetic waves for rapid heating. | Solvent-free or in green solvents (e.g., water, ethanol); Iron or copper catalysts. | Reduced reaction time (minutes vs. hours), increased yields, operational simplicity. | frontiersin.orgsci-hub.catnih.gov |

| Ultrasound Irradiation | Application of ultrasonic waves to induce chemical reactions. | Ambient temperature and pressure; catalyst-free or with minimal catalyst. | Avoids high temperatures, reduces energy consumption, fast reaction rates. | rsc.orgrsc.orgnih.gov |

| Green Solvents | Use of environmentally benign solvents. | Reactions performed in water, 2-MeTHF, or bio-sourced solvents like pinane. | Reduced toxicity and environmental impact, potential for solvent recycling. | sci-hub.catrsc.orgnih.gov |

| Solvent-Free Synthesis | Reaction conducted without a solvent. | Heating of neat reactants, often under microwave irradiation or using air as an oxidant. | Eliminates solvent waste, simplifies purification, cost-effective. | tandfonline.comfrontiersin.org |

Derivatization and Functionalization Strategies

The this compound scaffold serves as a versatile template for further chemical modification. Derivatization strategies typically focus on key positions of the quinazolinone core to modulate its properties.

The C-4 position of the quinazolin-4(3H)-one ring is a primary site for functionalization. The carbonyl group can be converted into a more reactive leaving group, most commonly a chloro group, to facilitate nucleophilic substitution. nih.gov This transformation is typically achieved by treating the parent quinazolinone with a chlorinating agent such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). nih.govchemicalbook.com

The resulting 4-chloroquinazoline (B184009) is a key intermediate. chemicalbook.com For example, 4-chloro-6,7-dimethoxyquinazoline, a close analogue of the target compound's chlorinated intermediate, is readily prepared and serves as a precursor for introducing a wide variety of substituents at the C-4 position. chemicalbook.commdpi.com This allows for the attachment of amines, alcohols, and other nucleophiles, leading to a diverse library of C-4 substituted quinazolines. This strategy is fundamental in the synthesis of numerous biologically active molecules. nih.gov

The identity and arrangement of the alkoxy groups on the benzene ring portion of the quinazolinone scaffold, such as the 6-ethoxy and 7-methoxy groups, are crucial determinants of the molecule's characteristics. Synthetic strategies allow for considerable variation at these positions. The synthesis typically starts from appropriately substituted anthranilic acid derivatives. For instance, to obtain the 6-ethoxy-7-methoxy pattern, one would begin with 2-amino-4-methoxy-5-ethoxybenzoic acid or a related precursor.

By selecting different starting materials, a wide range of analogues can be produced. For example, syntheses starting from methyl 4-hydroxy-3-methoxybenzoate have been used to create a 7-benzyloxy-6-methoxyquinazoline structure, demonstrating the feasibility of introducing larger, more complex ether groups. researchgate.netatlantis-press.com The flexibility in precursor selection allows for the synthesis of quinazolinones with varied patterns such as 6,7-dimethoxy, 7-benzyloxy-6-methoxy, and other combinations, enabling the systematic exploration of structure-activity relationships. nih.govresearchgate.net

Molecular hybridization, which involves covalently linking the quinazolinone core to other heterocyclic systems, is a widely used strategy to generate novel chemical entities. nih.gov This approach aims to combine the pharmacophoric features of different scaffolds into a single molecule.

Various synthetic methods are employed to introduce heterocyclic moieties. These can involve building a new ring onto the quinazolinone framework or coupling a pre-formed heterocycle to it. For example, pyrazolo-quinazoline and imidazolinone-anchored quinazoline derivatives have been synthesized through strategies involving ring-opening, ring expansion, and ring closure reactions starting from oxazolone (B7731731) precursors. nih.gov Fused heterocyclic systems, such as thiazolo[2,3-b]quinazolinones, are also accessible. researchgate.net Additionally, other heterocycles like triazoles can be attached, often via a linker, to positions on the quinazolinone ring, such as the C-4 or C-7 positions. nih.gov These hybrid structures significantly expand the chemical space accessible from the quinazolinone scaffold. nih.govbohrium.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is essential for the efficient, cost-effective, and scalable synthesis of this compound and its analogues. Key parameters that are frequently adjusted include the choice of catalyst, solvent, reaction temperature, and reaction time.

The selection of an appropriate catalyst is often the most critical factor influencing reaction outcomes. For quinazolinone synthesis via condensation reactions, a variety of catalysts have been explored. A comparative study might evaluate different Lewis acids, Brønsted acids, or metal catalysts. For example, in the one-pot synthesis of triazoloquinazolinone derivatives, a catalyst screen demonstrated that TiO₂@ILs (ionic liquids) provided superior yields and shorter reaction times compared to other catalysts like Fe₃O₄, FeCl₃, p-toluenesulfonic acid (p-TSA), and neat TiO₂. researchgate.net Similarly, copper-based catalysts, including CuI and Cu₃(BTC)₂, have been shown to be highly effective in promoting the cyclization and oxidative steps of quinazolinone synthesis. nih.govresearchgate.net

Solvent choice also plays a significant role. While green solvents are preferred, the polarity and boiling point of the solvent can affect reactant solubility and reaction rates. Optimization studies often compare a range of solvents, from polar protic (e.g., ethanol, water) to polar aprotic (e.g., DMF, DMSO) and non-polar (e.g., toluene), to find the ideal medium. sci-hub.catresearchgate.net

Temperature and reaction time are interdependent variables. Microwave-assisted reactions, for example, can achieve high temperatures rapidly, leading to drastically shortened reaction times from hours to minutes. frontiersin.orgnih.gov For conventional heating, optimization involves finding the minimum temperature and time required to drive the reaction to completion, thereby saving energy and minimizing the formation of degradation byproducts. One report on the Niementowski reaction showed that by carefully controlling the heating method and reactant ratios, the yield of quinazolin-4-one could be improved from 72% to 96%. generis-publishing.com

Table 2: Example of Reaction Optimization for Quinazolinone Synthesis

| Entry | Catalyst | Solvent | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | None | Ethanol | 120 | Trace | researchgate.net |

| 2 | FeCl₃ | Ethanol | 90 | 60 | researchgate.net |

| 3 | p-TSA | Ethanol | 70 | 75 | researchgate.net |

| 4 | TiO₂ | Ethanol | 65 | 80 | researchgate.net |

| 5 | TiO₂@ILs | Ethanol | 25 | 95 | researchgate.net |

Data adapted from a model reaction for the synthesis of triazoloquinazolinone derivatives, demonstrating the effect of different catalysts. researchgate.net

Physicochemical and Spectroscopic Characterization in Academic Research

Structural Elucidation Techniques

The definitive identification of a chemical compound like 6-ethoxy-7-methoxyquinazolin-4(3H)-one requires a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

¹H-NMR Spectroscopy: Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to observe distinct signals for the aromatic protons on the quinazolinone core, the ethoxy group protons (a quartet and a triplet), the methoxy (B1213986) group protons (a singlet), and the N-H proton of the quinazolinone ring. The chemical shifts (δ) and coupling constants (J) of these signals would be characteristic of their specific electronic and spatial arrangements.

¹³C-NMR Spectroscopy: Carbon-13 NMR provides information about the different carbon environments in the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C-NMR spectrum. The chemical shifts would differentiate between the aromatic carbons, the carbonyl carbon of the quinazolinone, and the aliphatic carbons of the ethoxy and methoxy groups.

Predicted ¹H-NMR Data for this compound (Note: This is a predicted table as experimental data is not available in the searched sources.)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~12.0 | br s | 1H | N-H |

| ~8.0 | s | 1H | H-2 |

| ~7.5 | s | 1H | H-5 or H-8 |

| ~7.1 | s | 1H | H-5 or H-8 |

| ~4.2 | q | 2H | -OCH₂CH₃ |

| ~3.9 | s | 3H | -OCH₃ |

Mass Spectrometry (MS and HRMS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments.

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. Fragmentation patterns can also provide structural clues.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition of the molecule, confirming its molecular formula.

Expected HRMS Data for this compound

| Molecular Formula | Calculated m/z |

|---|

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for the N-H bond, C=O (amide) bond, C-O (ether) bonds, and the aromatic C=C and C-H bonds.

Expected IR Absorption Bands for this compound (Note: This is a predicted table as experimental data is not available in the searched sources.)

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| 3200-3000 | N-H stretching |

| 3000-2850 | C-H stretching (aliphatic) |

| ~1680 | C=O stretching (amide) |

| ~1620, ~1580 | C=C stretching (aromatic) |

Chromatographic Purity Assessment

Ensuring the purity of a compound is crucial for its use in further research. High-performance liquid chromatography is a primary tool for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. For this compound, a reversed-phase HPLC method would typically be developed. The compound would be dissolved in a suitable solvent and injected into the HPLC system. The retention time of the main peak would be characteristic of the compound under the specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and temperature). The purity of the sample is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. No specific HPLC methods for the analysis of this compound were found in the reviewed literature.

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition (by mass) of a sample. For a newly synthesized compound like this compound, the experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are compared with the theoretically calculated values based on its molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's identity and purity.

Table 4: Elemental Analysis Data for this compound (C₁₁H₁₂N₂O₃)

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 59.99 | Not available in cited literature |

| Hydrogen (H) | 5.49 | Not available in cited literature |

| Nitrogen (N) | 12.72 | Not available in cited literature |

Structure Activity Relationship Sar Studies of 6 Ethoxy 7 Methoxyquinazolin 4 3h One Derivatives

Conformational and Substituent Effects on Biological Activity

The biological profile of quinazolinone derivatives is intricately linked to the nature and position of substituents on the heterocyclic ring system. For 6-ethoxy-7-methoxyquinazolin-4(3H)-one, the substituents at the C-6, C-7, N-3, and C-2 positions are critical determinants of activity.

Role of Ethoxy and Methoxy (B1213986) Groups at C-6 and C-7

The alkoxy groups at positions 6 and 7 of the quinazoline (B50416) ring are known to significantly modulate the pharmacological activity, primarily by influencing the electronic properties of the ring and providing key hydrogen bond accepting points for receptor interaction. In many classes of kinase inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR), these groups are crucial for high-affinity binding.

Studies on related 6,7-dialkoxy-4-anilinoquinazolines have demonstrated that electron-donating groups at these positions are highly favorable for activity. bldpharm.com The 6,7-dimethoxy substitution pattern is a common feature in potent inhibitors. bldpharm.com While direct comparative studies on a series of 6-ethoxy-7-methoxy analogues are limited, we can infer the role of the ethoxy group from broader SAR principles. The replacement of a methoxy group with an ethoxy group increases lipophilicity, which can affect pharmacokinetics, including cell permeability and metabolic stability. This modification can also introduce subtle steric changes that may either enhance or diminish binding affinity depending on the topology of the target's binding site.

For instance, in the development of EGFR inhibitors, compounds with larger alkoxy groups at C-6 and C-7, such as bis(2-methoxyethoxy), have shown potent activity, indicating that the binding pocket can accommodate bulkier substituents. This suggests that the ethoxy group in this compound is likely to be well-tolerated and may offer advantages in terms of physicochemical properties over a simple dimethoxy pattern.

Influence of Substitutions at the N-3 Position

In a series of 2,3-disubstituted quinazolin-4(3H)-ones, the introduction of aryl or substituted aryl groups at the N-3 position has been shown to be critical for anticancer activity. google.com For example, studies on 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones revealed that the electronic nature of the substituent on the 3-phenyl ring significantly impacts activity. mdpi.com

| Compound ID | N-3 Substituent | C-6, C-7 Substituents | Biological Activity (Example Target) |

| A | -H | 6,7-Dimethoxy | Baseline |

| B | -Methyl | 6,7-Dimethoxy | Varied, often reduced |

| C | -Phenyl | 6,7-Dimethoxy | Potent activity |

| D | -(4-Chlorophenyl) | 6,7-Dimethoxy | Enhanced activity google.com |

| E | -(4-Nitrophenyl) | 6,7-Dimethoxy | Potent dual enzyme inhibition mdpi.com |

This table is illustrative, based on data for related 6,7-dimethoxy quinazolinone derivatives.

The data suggests that an aromatic ring at N-3 is often preferred over simple alkyl groups. Electron-withdrawing groups on this phenyl ring, such as chloro or nitro, can further enhance the biological effects, possibly by modulating the electronic character of the quinazolinone system or by participating in specific interactions within the binding site. google.commdpi.com

Impact of Modifications at the C-2 Position

The C-2 position offers another avenue for structural diversification of the quinazolinone scaffold. Substituents at this position can project into different regions of a target's binding pocket, allowing for the fine-tuning of potency and selectivity.

Research has shown that a variety of groups, from simple alkyls to complex heterocyclic moieties, can be introduced at C-2 to yield potent biological activity. For example, the introduction of a methyl group at C-2 in the 6,7-dimethoxyquinazolin-4(3H)-one series has been documented in synthetic procedures. google.com In other studies, linking different heterocyclic rings or substituted phenyl groups to the C-2 position has led to compounds with significant antiproliferative or antioxidant activities. mdpi.com

| Compound ID | C-2 Substituent | N-3 Substituent | C-6, C-7 Substituents | Biological Activity (Example Target) |

| F | -H | -Phenyl | 6,7-Dimethoxy | Baseline |

| G | -Methyl | -Phenyl | 6,7-Dimethoxy | Varied activity |

| H | -Thioxo | -(4-Nitrophenyl) | 6,7-Dimethoxy | Potent antioxidant and enzyme inhibitory activity mdpi.com |

| I | -(2,3-dihydroxyphenyl) | -H | Unsubstituted | Potent antioxidant activity mdpi.com |

| J | -[2-(4-chlorophenyl)-2-oxo-ethylthio] | -(4-methoxyphenyl) | Unsubstituted | Broad-spectrum antitumor activity google.com |

This table is illustrative and includes data from various quinazolinone scaffolds to demonstrate the impact of C-2 substitution.

The findings indicate that the C-2 position is highly amenable to modification. The introduction of moieties capable of hydrogen bonding, such as hydroxylated phenyl rings, or those with specific geometries, like thio-linked side chains, can lead to significant gains in biological activity. google.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies provide a mathematical framework to correlate the chemical structure of compounds with their biological activity. For quinazolinone derivatives, QSAR models have been instrumental in predicting the activity of novel analogues and in elucidating the key physicochemical properties required for potency.

A study on 6,7-dimethoxyquinazoline (B1622564) derivatives as dual-acting α1- and AT1-receptor antagonists successfully developed 3D-QSAR models. nih.govnih.gov These models highlighted the importance of steric and electrostatic fields around the quinazolinone core. The models indicated that bulky substituents at certain positions were detrimental to activity, while specific electrostatic potentials, governed by the arrangement of heteroatoms, were crucial for receptor binding. nih.gov

Another QSAR study on quinazoline derivatives as EGFR inhibitors for lung cancer treatment developed a robust model based on multiple linear regression (MLR). sigmaaldrich.com The model revealed that descriptors related to the electronic and topological features of the molecules were critical for predicting anticancer activity. sigmaaldrich.com Although these studies were not performed on the exact 6-ethoxy-7-methoxy scaffold, the principles derived are highly relevant. A hypothetical QSAR model for this compound derivatives would likely incorporate descriptors such as:

LogP: A measure of lipophilicity.

Molecular Weight (MW): Related to the size of the molecule.

Topological Polar Surface Area (TPSA): An indicator of hydrogen bonding capacity.

Electronic parameters (e.g., Hammett constants): For substituents on aryl rings.

3D descriptors (e.g., CoMFA/CoMSIA fields): To map steric and electrostatic interactions.

Ligand Efficiency and Lipophilicity Considerations

In modern drug discovery, optimizing ligand efficiency (LE) and lipophilic ligand efficiency (LLE) is as important as improving potency. LE is a measure of the binding energy per heavy atom, while LLE relates potency to lipophilicity (LogP). These metrics help in identifying compounds that are more likely to have favorable drug-like properties.

| Parameter | Definition | Importance for this compound |

| Ligand Efficiency (LE) | pIC50 / Number of Heavy Atoms | Guides the selection of efficient fragments and substituents, avoiding unnecessary molecular complexity. |

| Lipophilicity (LogP) | Logarithm of the partition coefficient between octanol (B41247) and water | Influences solubility, permeability, and metabolic stability. The ethoxy group increases this value relative to a methoxy group. |

| Lipophilic Ligand Efficiency (LLE) | pIC50 - LogP | Balances potency and lipophilicity, aiming for potent compounds with lower lipophilicity to reduce promiscuity and toxicity risks. |

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies for discovering novel chemotypes with improved properties while retaining the key pharmacophoric features of a known active compound. For the this compound scaffold, these strategies can be employed to explore new chemical space.

Scaffold Hopping: This involves replacing the entire quinazolinone core with a different heterocyclic system that maintains a similar spatial arrangement of key functional groups. For example, a thieno[2,3-d]pyrimidin-4(3H)-one core was used as a starting point, and through scaffold hopping, novel quinazolinone inhibitors were identified. Other potential scaffolds could include quinolines, quinoxalines, or pyridopyrimidines.

Bioisosteric Replacement: This strategy involves substituting specific functional groups with others that have similar physicochemical or steric properties.

C-6/C-7 Alkoxy Groups: The ethoxy or methoxy groups could be replaced by other bioisosteres such as a methylthio group, a small alkyl chain, or even a fluorine atom to modulate electronic properties and metabolic stability.

N-3 Substituents: An aryl group at N-3 could be replaced by a heteroaryl ring (e.g., pyridine, pyrazole) to introduce new interaction points and alter solubility.

C-2 Position: Substituents at C-2 can be varied widely. For instance, a phenyl group could be replaced by a cyclopropyl (B3062369) ring to reduce lipophilicity while maintaining a similar spatial volume.

Carbonyl Group (C-4): The oxygen of the carbonyl group could be replaced with sulfur (to give a thioquinazolinone) or an imino group, which would significantly alter the hydrogen bonding capacity and electronic nature of the scaffold.

These strategies are crucial for navigating around existing patents, improving ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and discovering next-generation inhibitors based on the this compound pharmacophore.

Biological Activities and Preclinical Pharmacological Investigations

In Vivo Preclinical Pharmacological Models (Non-Human)

There are no available reports of in vivo preclinical pharmacological studies conducted on 6-ethoxy-7-methoxyquinazolin-4(3H)-one in any non-human models. Research and development efforts progress to in vivo testing only with the final derivative compounds that demonstrate significant promise in in vitro assays.

Efficacy Studies in Animal Models of Disease Progression (e.g., Xenograft Models)

There are no publicly available studies detailing the efficacy of This compound in any animal models of disease, including xenograft models for cancer research.

Pharmacodynamic Biomarker Analysis

No information is available in the scientific literature regarding the analysis of pharmacodynamic biomarkers following treatment with This compound . This includes a lack of data on target engagement, downstream signaling effects, or any other measures of the compound's biological activity in a living system.

Mechanistic Studies at the Molecular and Cellular Level

Cellular Pathway Modulation

Effects on Cell Cycle Progression

No research findings were available to describe the effects of 6-ethoxy-7-methoxyquinazolin-4(3H)-one on the regulation of the cell cycle. Studies on related quinazoline (B50416) derivatives have shown interference with cell cycle phases, but this specific compound has not been investigated in this context.

Induction of Programmed Cell Death (Apoptosis)

There is no scientific literature available that investigates or documents the ability of this compound to induce apoptosis. While other substituted quinazolinones have been explored for their pro-apoptotic activities, the effects of the 6-ethoxy-7-methoxy substitution pattern remain uncharacterized.

Gene Expression Profiling and Proteomics

No studies on the gene expression profiling or proteomics of cells treated with this compound have been published. Therefore, information regarding its influence on the transcriptome and proteome is not available.

Advanced Research Applications and Methodological Considerations

Development of Chemical Probes for Biological Systems

The rigid, heterocyclic structure of the quinazolinone core makes it an excellent scaffold for the development of chemical probes. These probes are essential tools for visualizing and understanding complex biological processes. By conjugating the quinazolinone moiety with fluorophores, researchers have created probes capable of targeting specific cellular components and receptors.

For instance, fluorescent probes based on the quinazolinone structure have been successfully synthesized to target and image α1-adrenergic receptors (α1-ARs), which are G protein-coupled receptors involved in numerous physiological responses. nih.gov These probes, which combine a quinazolinone pharmacophore for receptor recognition with a fluorophore for visualization, have demonstrated high affinity and sensitivity for α1-AR subtypes. nih.gov

Furthermore, research has shown that conjugated structures incorporating the quinazolinone framework can act as fluorescent probes with sensitivities to environmental factors like pH and viscosity. rsc.org Certain quinazolinone-based probes have been shown to selectively accumulate in and label specific organelles, such as mitochondria and lysosomes, within living cells. rsc.org This allows for the real-time monitoring of changes in these organelles, which has significant implications for the diagnosis and study of diseases like cancer. rsc.org

Multi-Targeting Approaches in Drug Discovery Research

The traditional "one drug, one target" paradigm is often insufficient for treating complex multifactorial diseases like cancer. rsc.org This has led to the rise of multi-targeting approaches, where a single molecule is designed to interact with multiple biological targets simultaneously. The quinazolinone scaffold has proven to be a versatile platform for the design of such multi-target agents. rsc.org

Recent research has focused on developing quinazolinone derivatives that can co-target multiple pathways involved in cancer progression.

Dual PARP1 and BRD4 Inhibition: Researchers have designed and synthesized quinazolin-4(3H)-one derivatives that act as dual inhibitors of Poly(ADP-ribose) polymerase-1 (PARP1) and Bromodomain-containing protein 4 (BRD4). nih.gov Both proteins are critical in breast cancer, and their simultaneous inhibition has shown promise as a therapeutic strategy. nih.gov

Dual PARP1 and STAT3 Inhibition: In silico screening and molecular dynamics simulations have been used to develop quinazolinone derivatives as dual inhibitors of PARP1 and Signal Transducer and Activator of Transcription 3 (STAT3), another pair of oncoproteins implicated in cancer. tandfonline.comnih.gov

Multi-target HDAC Inhibition: Phthalazino[1,2-b]-quinazolinone derivatives have been developed as multi-target histone deacetylase (HDAC) inhibitors, showing potent antitumor activity in preclinical models of hepatocellular carcinoma. nih.gov

The ability to modify the quinazolinone core at various positions allows for the fine-tuning of inhibitory activity against different targets, making it a valuable scaffold in polypharmacology. mdpi.comrsc.org

Prodrug Strategies and Delivery System Research (Academic Focus)

Prodrug strategies are employed to overcome limitations of active pharmaceutical ingredients, such as poor solubility or lack of target specificity. A prodrug is an inactive compound that is converted into its active form within the body, often by specific enzymes at the target site. The quinazolinone structure has been utilized in the design of innovative prodrugs for targeted cancer therapy.

One notable example involves a quinazolinone-based prodrug designed to target pancreatic cancer. Researchers synthesized 2-(2'-sulfooxyphenyl)-6-iodo-4-(3H)-quinazolinone, a prodrug that can be hydrolyzed by sulfatase 1 (SULF1), an enzyme overexpressed on the surface of pancreatic cancer cells. nih.gov Upon hydrolysis, the prodrug releases an insoluble, fluorescent product that precipitates on the cell surface, demonstrating a targeted effect. nih.gov This approach highlights the potential for developing quinazolinone-based prodrugs for both imaging and therapeutic applications in oncology. nih.gov

Computational Chemistry and Cheminformatics in Compound Design

Computational techniques are indispensable in modern drug discovery for predicting the biological activity and optimizing the structure of lead compounds. researchgate.net The quinazolinone scaffold has been the subject of numerous computational studies to elucidate its structure-activity relationships (SAR) and guide the design of new derivatives with enhanced potency and selectivity. researchgate.netnih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, revealing key interactions that stabilize binding. nih.govresearchgate.net MD simulations have been extensively used to study the binding of quinazolinone derivatives to various protein targets:

MMP-13 Inhibitors: MD simulations were used to analyze the binding mode of quinazolinone-based inhibitors with matrix metalloproteinase-13 (MMP-13), a target for osteoarthritis treatment. The simulations revealed the importance of hydrogen bonding and specific conformations for potent inhibition. nih.gov

PARP1 and STAT3 Dual Inhibitors: To understand the dynamic behavior of a dual-inhibitor complex, a lead quinazolinone derivative was subjected to a 100-nanosecond MD simulation, confirming its stable binding within the active sites of both PARP1 and STAT3. tandfonline.comnih.govtandfonline.com

Multi-target Anticancer Agents: The interactions of a novel quinazolinone derivative with multiple cancer-related targets, including VEGFR2, c-Met, EGFR, and Estrogen Receptor Alpha, were analyzed using MD simulations, reinforcing its potential as a multi-target anticancer agent. researchgate.net

These simulations provide a detailed understanding of the molecular interactions governing the activity of quinazolinone compounds, which is crucial for rational drug design.

Virtual Screening Methodologies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govresearchgate.net This approach has been successfully applied to discover novel quinazolinone-based inhibitors.

JAK2 Inhibitors: Virtual screening of chemical libraries led to the identification of a (6,7-dimethoxyquinazolin-4-yl)naphthalen-1-ylamine derivative as a novel inhibitor of Janus kinase 2 (JAK2), a target in tumor growth. nih.gov

EGFR Inhibitors: Structure-based virtual screening of a quinazoline (B50416) derivatives database was used to identify lead compounds with the potential to inhibit the epidermal growth factor receptor (EGFR) kinase domain. researchgate.net

COX-2 Inhibitors: A library of 2,3-disubstituted-4(3H)-quinazolinones was screened in silico to identify potential inhibitors of cyclooxygenase-2 (COX-2), an enzyme associated with inflammation. nih.gov

SARS-CoV-2 RdRp Inhibitors: Following the identification of the fumiquinazolinone alkaloid quinadoline B as a potential inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) through virtual screening, a combinatorial library of over 900,000 derivatives was generated and screened to find candidates with even greater affinity. chemrxiv.org

These examples demonstrate the power of virtual screening in accelerating the discovery of new bioactive quinazolinone derivatives from vast chemical spaces. nih.gov

Radioligand Synthesis and Imaging Applications (e.g., SPECT)

Radiolabeled compounds, or radioligands, are crucial for non-invasive imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). nih.govmdpi.commoravek.com These techniques allow for the visualization and quantification of biological processes in vivo. The quinazolinone scaffold has been adapted for the development of novel radiotracers for tumor imaging. nih.gov

While PET requires positron-emitting radioisotopes, SPECT utilizes gamma-emitting radioisotopes such as iodine-123, technetium-99m, and indium-111. nih.gov The development of radiolabeled quinazolinone derivatives has shown promise for cancer diagnosis. For instance, a quinazoline-2,4(1H,3H)-dione scaffold was used to develop a novel PET probe targeting PARP. nih.gov This probe demonstrated high tumor-to-background contrast in preclinical models. nih.gov

Furthermore, the concept of using radiolabeled quinazolinone prodrugs, such as the previously mentioned 2-(2'-sulfooxyphenyl)-6-iodo-4-(3H)-quinazolinone, opens up possibilities for targeted radionuclide therapy. nih.gov By labeling such a compound with a therapeutic radioisotope like iodine-131, it could potentially be used for the targeted radiotherapy of cancers that overexpress the activating enzyme. nih.gov Although challenges exist in distinguishing signals from multiple radiotracers in PET, SPECT imaging may allow for the simultaneous use of different radiolabeled probes under certain conditions. researchgate.net

Future Research Directions and Emerging Paradigms for 6 Ethoxy 7 Methoxyquinazolin 4 3h One

Exploration of Novel Biological Targets for Quinazolinone Scaffolds

The therapeutic efficacy of quinazolinone derivatives is rooted in their interaction with a diverse set of biological targets. tandfonline.com Historically, these compounds have been investigated for their effects on targets such as VEGFR-2 in cancer, acetylcholinesterase in Alzheimer's disease, and various microbial enzymes. tandfonline.commdpi.com However, the structural versatility of the quinazolinone nucleus suggests that its potential is far from fully tapped. Future research concerning 6-ethoxy-7-methoxyquinazolin-4(3H)-one should proactively explore novel and less-conventional biological targets.

A primary area of future investigation involves screening against a broader panel of protein kinases beyond the well-trodden EGFR and VEGFR. Many quinazolines have shown promise as kinase inhibitors, and expanding the scope to include kinases implicated in inflammatory diseases, metabolic disorders, or neurodegeneration could reveal new therapeutic applications. researchgate.net Furthermore, epigenetic targets such as histone deacetylases (HDACs) represent a promising frontier; hybrid molecules combining quinazolinone and other pharmacophores have already shown potent HDAC inhibition. nih.gov Other potential targets could include enzymes like α-glucosidase for diabetes or viral proteases, such as the SARS-CoV-2 3CL protease, for antiviral applications. researchgate.net

Table 1: Potential Novel Biological Targets for Quinazolinone Derivatives

| Target Class | Specific Examples | Associated Therapeutic Area | Rationale |

|---|---|---|---|

| Protein Kinases | JAK, SYK, BTK | Autoimmune Disorders, Inflammation | Modulating immune response and inflammatory signaling pathways. |

| Epigenetic Modulators | HDACs, HATs, Methyltransferases | Cancer, Neurological Disorders | Regulating gene expression involved in disease pathogenesis. nih.gov |

| Metabolic Enzymes | α-Glucosidase, Farnesyltransferase | Diabetes, Cancer | Targeting key enzymes in metabolic pathways critical for disease progression. researchgate.net |

| Viral Enzymes | Proteases (e.g., SARS-CoV-2 3CLpro), Polymerases | Infectious Diseases | Inhibiting viral replication and propagation. researchgate.net |

| Ion Channels | Calcium (Ca2+), Potassium (K+) Channels | Cardiovascular Diseases, Neurological Disorders | Modulating ion flow crucial for cellular function and signaling. |

Integration of Artificial Intelligence and Machine Learning in Compound Optimization

Modern drug discovery is increasingly driven by the power of artificial intelligence (AI) and machine learning (ML). nih.gov These computational tools can dramatically accelerate the journey from a hit compound to an optimized lead by analyzing vast datasets to predict molecular properties and activities. nih.gov For this compound, integrating AI/ML represents a paradigm shift from traditional, often serendipitous, optimization strategies to a more rational, data-driven approach. jddtonline.info

Future research should employ ML algorithms to build robust Quantitative Structure-Activity Relationship (QSAR) models. These models can predict the biological activity of novel, un-synthesized analogues of this compound, allowing researchers to prioritize the most promising candidates for synthesis. springernature.com Deep learning models can be used for de novo drug design, generating entirely new molecular structures based on the quinazolinone scaffold but optimized for desired properties like high potency and low toxicity. nih.gov Furthermore, AI can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which is a crucial step in reducing late-stage attrition of drug candidates. jddtonline.info

Table 2: Applications of AI and Machine Learning in the Development of Quinazolinone Analogues

| AI/ML Application | Description | Potential Impact on Development |

|---|---|---|

| Predictive Modeling (QSAR) | Using algorithms to correlate chemical structures with biological activity. springernature.com | Prioritizes synthesis of high-potency analogues, saving time and resources. |

| De Novo Drug Design | Generative models create novel molecules with desired properties. nih.gov | Explores a wider chemical space to discover innovative and patentable compounds. |

| ADMET Prediction | ML models predict pharmacokinetic and toxicity profiles from molecular structure. jddtonline.info | Enables early identification of candidates with poor drug-like properties, reducing failure rates. |

| Virtual Screening | AI-powered docking and screening of large compound libraries against a biological target. | Rapidly identifies potential hits from millions of compounds for further testing. |

Development of Advanced Synthetic Methodologies for Complex Analogues

The biological activity of quinazolinone derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. nih.gov To fully explore the structure-activity relationship (SAR) around the this compound core, the development and application of advanced synthetic methodologies are essential. Traditional methods may be limiting, but modern organic synthesis offers a powerful toolkit for creating highly complex and diverse analogues.

Future synthetic efforts should focus on leveraging modern catalytic systems, such as palladium- and copper-catalyzed cross-coupling reactions, to introduce a wide variety of substituents at different positions of the quinazolinone ring. nih.govujpronline.com Environmentally friendly approaches, including microwave-assisted synthesis and ultrasound-promoted reactions, can accelerate reaction times and improve yields. ujpronline.com One-pot, multi-component reactions (MCRs) are particularly attractive as they allow for the construction of complex molecules from simple starting materials in a single step, which increases efficiency and reduces waste. nih.gov These advanced methods will be crucial for building libraries of novel analogues of this compound, enabling a thorough investigation of its therapeutic potential.

Table 3: Advanced Synthetic Methodologies for Quinazolinone Analogue Synthesis

| Synthetic Method | Description | Advantages |

|---|---|---|

| Metal-Catalyzed Cross-Coupling | Using catalysts like Palladium (Pd) or Copper (Cu) to form C-C and C-N bonds. ujpronline.com | High functional group tolerance, allows for diverse and complex substitutions. |

| Microwave-Assisted Synthesis | Using microwave irradiation to heat reactions. ujpronline.com | Drastically reduced reaction times, often leading to higher yields and cleaner products. |

| Multi-Component Reactions (MCRs) | Combining three or more reactants in a single step to form a complex product. nih.gov | High atom economy, operational simplicity, rapid generation of molecular diversity. |

| Ultrasound-Promoted Reactions | Using ultrasonic waves to induce chemical reactions. ujpronline.com | Enhanced reaction rates, improved yields, and milder reaction conditions. |

| Flow Chemistry | Performing reactions in a continuously flowing stream rather than a batch. | Precise control over reaction parameters, improved safety, and ease of scalability. |

Research into Synergistic Combinations with Other Investigational Agents

The treatment of complex diseases like cancer often requires a multi-pronged attack that is difficult to achieve with a single agent. researchgate.net Combination therapy, where multiple drugs are used concurrently, can enhance therapeutic efficacy, overcome drug resistance, and reduce side effects by allowing for lower doses of each component. researchgate.netplos.org A critical future research direction for this compound is the investigation of its potential in synergistic combinations.

By identifying the compound's mechanism of action, researchers can rationally design combinations with agents that target complementary pathways. For instance, if this compound acts as a kinase inhibitor, combining it with a drug that induces apoptosis or inhibits a different survival pathway could lead to a powerful synergistic effect. plos.org Combining the quinazolinone scaffold with other pharmacologically active moieties, such as chalcones or triazoles, into a single hybrid molecule has also been shown to enhance activity. tandfonline.commdpi.com Systematic screening of this compound in combination with panels of known anticancer drugs, anti-inflammatory agents, or antibiotics could uncover novel therapeutic strategies for a range of diseases.

Investigation of Alternative Therapeutic Areas beyond Current Focus

While a compound may be initially investigated for a specific disease, its underlying mechanism may have relevance in other therapeutic areas. The quinazolinone scaffold is known for its exceptionally broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, antiviral, and antidiabetic properties. tandfonline.comnih.govwisdomlib.org A comprehensive evaluation of this compound should not be confined to a single indication but should explore its potential across multiple disease contexts.

Future research should involve systematic screening of the compound in a diverse range of biological assays. For example, its anti-inflammatory potential could be assessed in models of arthritis or inflammatory bowel disease. wisdomlib.org Its activity against various bacterial and fungal strains could reveal novel antimicrobial applications, which is particularly important in an era of growing antibiotic resistance. nih.govbenthamdirect.com Furthermore, given that some quinazolinones have shown activity against neurodegenerative processes, exploring the effects of this compound in models of Alzheimer's or Parkinson's disease could open up entirely new avenues for development. mdpi.com This broad-based screening approach maximizes the opportunity to identify the compound's most impactful clinical application.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Febrifugine |

| Diclofenac |

| Phenobarbital |

| Diproqualone |

| Ganciclovir |

| Ningnanmycin |

| Fluconazole |

| Bixafen |

| Rutin |

| Paracetamol |

| Naproxen |

| Ketorolac |

| Doxorubicin |

| 7-chloro-6-nitroquinazolin-4(3H)-one |

| 6-nitro-7-tosylquinazolin-4(3H)-one |

Q & A

Q. What are the optimized synthetic routes for 6-ethoxy-7-methoxyquinazolin-4(3H)-one, and how do reaction conditions influence yield and purity?

The synthesis of this compound derivatives typically involves modifying the quinazolinone core through nucleophilic substitution or condensation reactions. A key method includes replacing the oxygen heteroatom in intermediates like 2-methyl-6,7-dimethoxy-3,1-benzoxazine-4-one with nitrogen using polyphosphoric acid (PPA) and acetic anhydride under controlled heating (80–100°C) . Yield optimization requires precise stoichiometry of reagents (e.g., nitrohomoveratric acid and PPA) and post-reaction purification via recrystallization (e.g., acetic acid solvent). Reaction pH and temperature significantly impact intermediate stability, with deviations leading to byproducts like acetylated derivatives .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical for validation?

Structural confirmation relies on:

- NMR spectroscopy : H and C NMR identify substituent positions (e.g., ethoxy vs. methoxy groups at C6/C7) and confirm aromatic proton environments .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, distinguishing regioisomers .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding solubility and stability .

Q. What in vitro assays are used to evaluate the basic biological activity of this compound?

- Anticholinesterase activity : Ellman’s assay with spectrophotometric detection of 5,5'-dithiobis-2-nitrobenzoic acid (DTNB) degradation, providing IC values (e.g., 1.8–4.2 mg/mL for acetylcholinesterase inhibition) .

- Antiamyloid activity : Congo red binding assay to quantify β-amyloid (1-42) aggregation inhibition, with >50% reduction considered significant .

Advanced Research Questions

Q. How do structural modifications (e.g., amino acid/dipeptide conjugation) enhance target specificity in Alzheimer’s disease models?

Derivatives with glycylglycine or glycylleucine residues exhibit superior acetylcholinesterase inhibition (IC ~1.8 mg/mL) compared to donepezil (2.4 mg/mL) due to enhanced hydrogen bonding with catalytic sites. Molecular docking reveals that the ethoxy group at C6 increases lipophilicity, improving blood-brain barrier penetration, while the methoxy group at C7 stabilizes π-π interactions with amyloid-beta fibrils .

Q. What contradictions exist in reported IC50_{50}50 values for acetylcholinesterase inhibition, and how can experimental design address them?

Discrepancies in IC values (e.g., 1.8 vs. 4.2 mg/mL) arise from variations in assay conditions:

Q. How does this compound compare to analogs in structure-activity relationship (SAR) studies?

Q. What strategies mitigate off-target effects in anticancer applications?

- Prodrug design : Acetylation of the 4(3H)-one ring reduces hepatotoxicity while maintaining activity in hypoxia-selective cancer models .

- Targeted delivery : Conjugation with folate or PEG nanoparticles improves tumor specificity, validated via in vivo imaging (e.g., fluorescence-tagged analogs) .

Q. How are molecular docking and QSAR models applied to optimize binding affinity?

- Docking software (AutoDock Vina) : Identifies key interactions (e.g., hydrogen bonds between methoxy groups and Tyr337 in acetylcholinesterase) .

- QSAR parameters : LogP (optimal 2.1–2.5) and polar surface area (<90 Ų) predict blood-brain barrier permeability for CNS-targeted derivatives .

Methodological Considerations

Q. What are the limitations of current antiamyloid assays, and how can they be improved?

Congo red assays may underquantify small oligomers. Advanced techniques include:

Q. How can synthetic scalability be achieved without compromising purity?

- Flow chemistry : Continuous synthesis reduces side reactions (e.g., via microreactors at 70°C, 2 h residence time) .

- Green solvents : Ethanol/water mixtures improve yield (85–90%) and reduce toxicity vs. DMF .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.